molecular formula C8H13NO B8796949 4-(Pyrrolidin-1-YL)but-2-YN-1-OL CAS No. 14597-28-5

4-(Pyrrolidin-1-YL)but-2-YN-1-OL

Cat. No. B8796949
M. Wt: 139.19 g/mol
InChI Key: MDKIUCFNOSCYSJ-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

Pyrrolidine (7.8 ml, 94 mmol) was added dropwise to a solution of 4-chlorobut-2-yn-1-ol (4.74 g, 45 mmol) in toluene (40 ml) and the mixture stirred and heated at 60° C. for 1 hour. The volatiles were removed by evaporation and the residue was purified by chromatography eluting with methylene chloride/methanol (96/4) to give 4-(pyrrolidin-1-yl)but-2-yn-1-ol (4.3 g, 69%).
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:7][C:8]#[C:9][CH2:10][OH:11]>C1(C)C=CC=CC=1>[N:1]1([CH2:7][C:8]#[C:9][CH2:10][OH:11])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
4.74 g
Type
reactant
Smiles
ClCC#CCO
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (96/4)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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